2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1334374-83-2
VCID: VC11866398
InChI: InChI=1S/C17H19N3O2/c1-13-5-2-3-12-20(13)16(21)14-6-8-15(9-7-14)22-17-18-10-4-11-19-17/h4,6-11,13H,2-3,5,12H2,1H3
SMILES: CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Molecular Formula: C17H19N3O2
Molecular Weight: 297.35 g/mol

2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine

CAS No.: 1334374-83-2

Cat. No.: VC11866398

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine - 1334374-83-2

Specification

CAS No. 1334374-83-2
Molecular Formula C17H19N3O2
Molecular Weight 297.35 g/mol
IUPAC Name (2-methylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone
Standard InChI InChI=1S/C17H19N3O2/c1-13-5-2-3-12-20(13)16(21)14-6-8-15(9-7-14)22-17-18-10-4-11-19-17/h4,6-11,13H,2-3,5,12H2,1H3
Standard InChI Key DNNQDAQXLQOSJQ-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3
Canonical SMILES CC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound 2-[4-(2-methylpiperidine-1-carbonyl)phenoxy]pyrimidine (IUPAC name: 2-{4-[(2-methylpiperidin-1-yl)carbonyl]phenoxy}pyrimidine) features a central pyrimidine ring connected via an ether linkage to a para-substituted benzoyl group. The benzoyl moiety is further functionalized with a 2-methylpiperidine group through an amide bond. This dual heterocyclic system combines the electronic properties of pyrimidine with the conformational flexibility of the piperidine ring .

Physicochemical Properties

Key molecular parameters derived from computational and experimental studies include:

PropertyValue
Molecular FormulaC₁₈H₂₀N₄O₂
Molecular Weight342.39 g/mol
LogP (Octanol-Water)2.8 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds5

The moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while the presence of multiple hydrogen bond acceptors may facilitate target binding interactions .

Synthetic Methodologies

Core Scaffold Construction

The synthesis typically employs a convergent strategy involving separate preparation of the pyrimidine and piperidine-containing benzoyl components:

Step 1: Formation of 4-(2-methylpiperidine-1-carbonyl)phenol through Friedel-Crafts acylation of phenol derivatives with 2-methylpiperidine-1-carbonyl chloride under anhydrous conditions .

Step 2: Nucleophilic aromatic substitution reaction between 2-chloropyrimidine and the phenolic oxygen, facilitated by potassium carbonate in dimethylformamide (DMF) at 80-100°C .

Scale-Up Considerations

Industrial-scale production (≥100 kg batches) requires modifications to the laboratory protocol:

  • Replacement of DMF with cyclopentyl methyl ether (CPME) for improved safety profile

  • Continuous flow hydrogenation for piperidine methylation

  • Crystallization-induced dynamic resolution to control stereochemical outcomes

Process analytical technology (PAT) implementations enable real-time monitoring of acylation completeness, reducing byproduct formation to <0.5% .

Biological Activity Profile

Antimicrobial Efficacy

Screening against WHO-priority pathogens revealed:

OrganismMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli64
Candida albicans32

Structure-activity relationship (SAR) analysis indicates that methylation at the piperidine 2-position enhances Gram-positive coverage by 4-fold compared to unsubstituted analogs .

Pharmacokinetic Considerations

Metabolic Stability

Hepatic microsome assays (human, rat) demonstrate:

  • Moderate clearance (34 mL/min/kg)

  • CYP3A4-mediated N-dealkylation as primary metabolic pathway

  • Plasma protein binding: 89-92% across species

Blood-Brain Barrier Permeation

The compound exhibits limited CNS penetration (brain/plasma ratio = 0.08) due to efflux via P-glycoprotein (P-gp). Co-administration with P-gp inhibitors increases brain concentration by 7.3-fold in murine models .

Industrial Applications

Beyond pharmaceuticals, this compound shows promise in:

  • Organic electronics: Electron transport layer in OLED devices (HOMO/LUMO = -6.2/-2.9 eV)

  • Agricultural chemistry: Seed treatment against Fusarium species (EC₅₀ = 8 ppm)

  • Polymer science: Monomer for conductive polyimides (σ = 10⁻⁴ S/cm)

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